molecular formula C16H11ClN2 B5697984 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile

1-(2-chlorobenzyl)-1H-indole-3-carbonitrile

Cat. No. B5697984
M. Wt: 266.72 g/mol
InChI Key: FBYAJHFOHDANPJ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-indole-3-carbonitrile, also known as CCBI, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. CCBI is a member of the indole class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cross-Coupling Reactions : A method for synthesizing polysubstituted indole-2-carbonitriles through cross-coupling reactions was developed. This involved compounds like 1-benzyl-3-iodo-1H-indole-2-carbonitriles, indicating the chemical versatility of similar indole derivatives (Hrizi et al., 2021).

  • Structural Analysis : The structure of a compound closely related to 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile, involving a base-catalyzed reaction, was analyzed. The compound showed unique geometric properties and orientational disorder, providing insights into the structural characteristics of such molecules (Sonar et al., 2007).

Synthesis Techniques

  • Microwave-Assisted Conditions : The reaction of 1-(propargyl)indol-2-carbonitriles with alcohols under DBU-catalyzed microwave-assisted conditions was explored. This study demonstrates the potential for efficient and diverse synthesis techniques applicable to indole carbonitriles (Festa et al., 2018).

  • C-C Bond Formation : A study focused on synthesizing 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating a novel C-C bond formation technique. This indicates the potential for creating complex molecules involving indole carbonitriles (Kumar et al., 2012).

Potential Applications

  • Continuous Flow Process : The synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using a continuous flow process was investigated, highlighting the potential for industrial-scale production of similar compounds (Karadeolian et al., 2018).

  • Biological Activity : The synthesis and biological evaluation of various derivatives, including 4(1H-Indol-3-yl)-2-Thioxopyridine, were conducted. This study provides insights into the potential biological activities of compounds related to this compound (Attaby et al., 2007).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-7-3-1-5-12(15)10-19-11-13(9-18)14-6-2-4-8-16(14)19/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYAJHFOHDANPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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